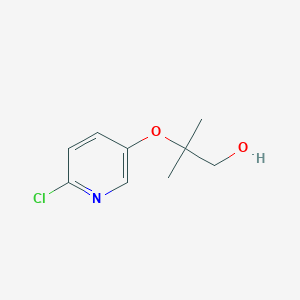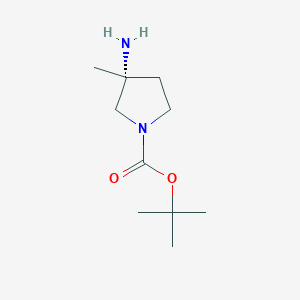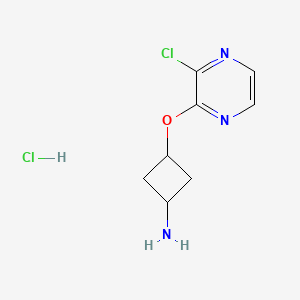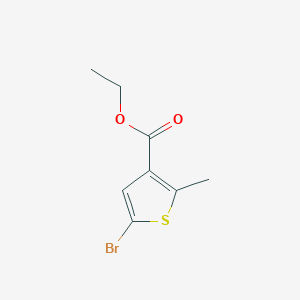
1,3-二氨基丙烷二氢碘酸盐
描述
1,3-Diaminopropane dihydroiodide is a white crystalline solid that is soluble in water and organic solvents . It is stable at room temperature but decomposes when heated . It is primarily used in organic synthesis reactions and the preparation of catalysts . It can serve as an intermediate in organic chemical synthesis, used for the synthesis of other organic compounds such as pharmaceuticals and dyes .
The synthesis process involves the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile .
Molecular Structure Analysis
The molecular formula of 1,3-Diaminopropane dihydroiodide is C3H10N2·2HI, and its molecular weight is 329.95 . The structure of 1,3-Diaminopropane, a component of the compound, is available in various databases .Chemical Reactions Analysis
1,3-Diaminopropane, a component of the compound, is a building block in the synthesis of heterocycles, such as those used in textile finishing, and coordination complexes . It reacts with acrylonitrile to form aminopropionitrile, which is then hydrogenated .Physical And Chemical Properties Analysis
1,3-Diaminopropane dihydroiodide is a solid at 20 degrees Celsius and should be stored under inert gas . It is hygroscopic, meaning it readily absorbs moisture from the environment . It is soluble in water .科学研究应用
水体系研究
1,3-二氨基丙烷 (3DP) 用于水体系的研究。 它被用于各种浓度,其与水的相互作用通过动态光散射进行研究 。 这些体系中分散相的形成,是由于在水溶液中存在相当稳定的水合配合物和二胺的质子化形式 .
配合物的化学
像 1,3-二氨基丙烷这样的脂肪族二胺是配合物化学中的经典配体 。 它们具有很高的电子给体能力,导致在水溶液中形成相当稳定的缔合物 .
聚合物的活化
1,3-二氨基丙烷用作强碱性溶剂来活化聚合物 。 这是由于其强反应性,这使得它难以以纯形式使用,因此使用水溶液代替 .
胶体化学抛光
1,3-二氨基丙烷在硅晶片和单晶的胶体化学抛光中得到应用 。 这再次归因于其强反应性和其在水溶液中形成稳定缔合物的能力 .
工程塑料的生产
1,3-二氨基丙烷用于大肠杆菌的代谢工程,用于生产 1,3-二氨基丙烷 (1,3-DAP),一种工程塑料的单体 .
医药、农药和有机化学品的前体
安全和危害
作用机制
Target of Action
It is known that this compound is used in the synthesis of mixed cation or anion perovskites . These perovskites are used in solar cell applications .
Mode of Action
It is used as a precursor in the synthesis of mixed cation or anion perovskites . These perovskites are then used in the construction of solar cells .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of perovskites, which are used in solar cell applications .
Result of Action
Its role in the synthesis of perovskites contributes to the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskite-based solar cells .
生化分析
Biochemical Properties
1,3-Diaminopropane dihydroiodide plays a significant role in biochemical reactions, particularly in the synthesis of heterocycles and coordination complexes . It interacts with various enzymes and proteins, including 2-ketoglutarate 4-aminotransferase and L-2,4-diaminobutanoate decarboxylase, which are involved in the metabolic pathways of certain microorganisms . These interactions facilitate the conversion of precursors into 1,3-diaminopropane dihydroiodide, highlighting its importance in biochemical processes.
Cellular Effects
1,3-Diaminopropane dihydroiodide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the surface defect density and charge carrier transport in perovskite films, which are used in solar cell applications . Additionally, its interaction with cellular components can lead to changes in gene expression and metabolic flux, impacting overall cell function.
Molecular Mechanism
At the molecular level, 1,3-diaminopropane dihydroiodide exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For instance, it has been shown to interact with hydrogen bonds in ion clustering reactions, influencing the stability and reactivity of the compound . These molecular interactions are crucial for understanding the compound’s mechanism of action and its role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-diaminopropane dihydroiodide can change over time due to factors such as stability and degradation. The compound is known to be soluble in water and forms a powder to crystal structure . Over time, its stability may be affected by environmental conditions, leading to potential changes in its biochemical activity and long-term effects on cellular function.
Metabolic Pathways
1,3-Diaminopropane dihydroiodide is involved in several metabolic pathways, including the arginine/proline metabolic pathways and the beta-alanine metabolic pathway . It interacts with enzymes such as aspartokinases and L-2,4-diaminobutanoate decarboxylase, which play a role in its synthesis and conversion. These interactions influence the metabolic flux and levels of metabolites, highlighting the compound’s importance in cellular metabolism.
属性
IUPAC Name |
propane-1,3-diamine;dihydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2HI/c4-2-1-3-5;;/h1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXBDBPOGBBVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN.I.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120675-53-8 | |
| Record name | 1,3-Diaminopropane Dihydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-diaminopropane dihydroiodide interact with perovskite materials, and what are the downstream effects on solar cell performance?
A1: 1,3-Diaminopropane dihydroiodide acts as a surface passivating agent for perovskite films. Instead of forming a new perovskite structure, PDADI directly interacts with the perovskite surface during the annealing process, effectively passivating surface defects []. This passivation leads to several beneficial downstream effects:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1449311.png)



![1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B1449318.png)

![[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B1449320.png)
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449321.png)
![Methyl (2S)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-4-oxo-1,3-oxazolidine-2-carboxylate](/img/structure/B1449322.png)
![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1449323.png)

